N-(tert-Butoxycarbonyl)-L-Cysteinmethylester

Übersicht

Beschreibung

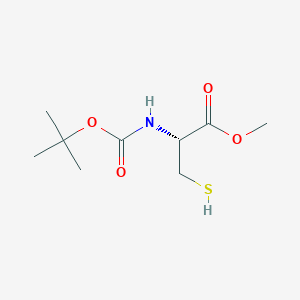

N-(tert-Butoxycarbonyl)-L-cysteine methyl ester is a derivative of the amino acid cysteine. It is commonly used in organic synthesis as a protected form of cysteine, where the tert-butoxycarbonyl (Boc) group protects the amino group, and the methyl ester protects the carboxyl group. This compound is valuable in peptide synthesis and other applications where selective protection and deprotection of functional groups are required.

Wissenschaftliche Forschungsanwendungen

N-(tert-Butoxycarbonyl)-L-cysteine methyl ester is widely used in scientific research due to its versatility:

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(tert-Butoxycarbonyl)-L-cysteine methyl ester typically involves the protection of the amino and carboxyl groups of L-cysteine. The process begins with the reaction of L-cysteine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or triethylamine to form the Boc-protected cysteine. This intermediate is then esterified using methanol and a catalyst like sulfuric acid or hydrochloric acid to yield the final product .

Industrial Production Methods

Industrial production of N-(tert-Butoxycarbonyl)-L-cysteine methyl ester follows similar synthetic routes but on a larger scale. The process involves the use of flow microreactor systems to enhance efficiency and scalability. These systems allow for precise control of reaction conditions, leading to higher yields and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

N-(tert-Butoxycarbonyl)-L-cysteine methyl ester undergoes various chemical reactions, including:

Deprotection Reactions: Removal of the Boc group using acids like trifluoroacetic acid or hydrochloric acid in organic solvents

Oxidation and Reduction: The thiol group in cysteine can undergo oxidation to form disulfides or reduction to regenerate the thiol group.

Substitution Reactions: The amino and carboxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol

Oxidation: Hydrogen peroxide or iodine in aqueous solutions.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Major Products Formed

Deprotection: L-cysteine methyl ester.

Oxidation: Cystine derivatives.

Reduction: Regenerated N-(tert-Butoxycarbonyl)-L-cysteine methyl ester.

Wirkmechanismus

The mechanism of action of N-(tert-Butoxycarbonyl)-L-cysteine methyl ester primarily involves the protection and deprotection of functional groups. The Boc group protects the amino group from unwanted reactions during synthesis, and its removal is facilitated by acidic conditions, leading to the formation of the free amino group . The methyl ester protects the carboxyl group, which can be hydrolyzed under basic or acidic conditions to yield the free carboxyl group .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- N-(tert-Butoxycarbonyl)-L-serine methyl ester

- N-(tert-Butoxycarbonyl)-glycine methyl ester

- N-(tert-Butoxycarbonyl)-3-iodo-D-alanine methyl ester

Uniqueness

N-(tert-Butoxycarbonyl)-L-cysteine methyl ester is unique due to the presence of the thiol group in cysteine, which imparts distinct chemical reactivity compared to other amino acid derivatives. This thiol group allows for specific applications in redox chemistry and the formation of disulfide bonds, which are crucial in protein folding and stability .

Eigenschaften

IUPAC Name |

methyl (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-sulfanylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO4S/c1-9(2,3)14-8(12)10-6(5-15)7(11)13-4/h6,15H,5H2,1-4H3,(H,10,12)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJGIAKIPSDCYAC-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CS)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CS)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60450522 | |

| Record name | N-(tert-Butoxycarbonyl)-L-cysteine methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60450522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55757-46-5 | |

| Record name | N-(tert-Butoxycarbonyl)-L-cysteine methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60450522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes N-(tert-Butoxycarbonyl)-L-cysteine methyl ester useful in materials science?

A1: This compound can be used as a building block for creating micropatterns of metallic nanoparticles. Specifically, it enables a process called photothermal-reaction-assisted two-photon direct laser writing. [] In this process, the compound acts as a thermally cleavable ligand for silver nanoparticles. When exposed to a pulsed laser, the heat triggers the cleavage of the ligand from the nanoparticle surface. This cleavage significantly changes the nanoparticles' dispersibility, allowing for a solvent-selective development process and the creation of precise, submicron-sized patterns. []

Q2: Can N-(tert-Butoxycarbonyl)-L-cysteine methyl ester be used to study chiral metabolites?

A2: Yes, N-(tert-Butoxycarbonyl)-L-cysteine methyl ester has shown promise as a chiral derivatizing agent for analyzing enantiomeric amine metabolites using liquid chromatography-mass spectrometry (LC-MS). [] While LC-MS is a powerful tool in metabolomics, differentiating between enantiomers remains challenging. This compound, when used in conjunction with o-phthalaldehyde (OPA), can form diastereomeric derivatives with chiral amines. These derivatives can then be separated and detected by LC-MS, allowing for the identification and quantification of individual enantiomers. []

Q3: How does N-(tert-Butoxycarbonyl)-L-cysteine methyl ester contribute to the synthesis of alliin analogues?

A3: This compound serves as a valuable precursor in the multi-step synthesis of alliin analogues, which are compounds with potential biological activity. [] Specifically, it can be chemically transformed into transient sulfenic acids. [] These sulfenic acids can react with various acceptors, ultimately yielding sulfoxides containing the desired alliin-like structure. This approach allows for the creation of enantiomerically pure alliin analogues, expanding the possibilities for investigating their biological properties. []

Q4: Can N-(tert-Butoxycarbonyl)-L-cysteine methyl ester be used in polymer chemistry?

A4: Yes, N-(tert-Butoxycarbonyl)-L-cysteine methyl ester can initiate the controlled ring-opening polymerization of its corresponding β-thiolactone. [] This polymerization leads to the formation of unique polythioesters. The thiol group of the compound acts as the initiator and the propagating species, attacking the carbonyl group of the β-thiolactone to open the ring. [] This process allows for the synthesis of well-defined polythioesters with specific chain lengths and functionalities. []

Q5: Are there analytical methods to detect N-(tert-Butoxycarbonyl)-L-cysteine methyl ester in biological samples?

A5: Although not directly mentioned in the context of N-(tert-Butoxycarbonyl)-L-cysteine methyl ester, a related compound, allyl isothiocyanate (AITC), can be effectively analyzed in biological samples after derivatization with N-(tert-Butoxycarbonyl)-L-cysteine methyl ester. [] This derivatization step, followed by UHPLC-MS/MS analysis, allows for the simultaneous detection and quantification of AITC and its metabolites. This method has shown promising results in pharmacokinetic studies, highlighting the potential of using derivatization strategies with N-(tert-Butoxycarbonyl)-L-cysteine methyl ester for analyzing similar compounds in complex biological matrices. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Cyclohexanamine, N-[(triethoxysilyl)methyl]-](/img/structure/B1589336.png)